An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-iodoaniline
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-iodoaniline
Executive Summary: 4-Chloro-2-fluoro-5-iodoaniline is a highly functionalized aromatic amine that serves as a critical and versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, offers multiple, distinct reaction sites for elaboration into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety and handling information. The content herein is curated for researchers, medicinal chemists, and drug development professionals to facilitate its effective use in the laboratory and accelerate innovative research programs.
Chemical Identity and Physicochemical Properties
4-Chloro-2-fluoro-5-iodoaniline is registered under CAS Number 1350475-34-1 .[1] This trisubstituted aniline is a key intermediate whose structural complexity is pivotal for creating diverse chemical entities, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of three different halogen atoms on the aniline ring provides a powerful platform for regioselective modifications.
The fluorine atom enhances metabolic stability and modulates the basicity of the aniline nitrogen. The chlorine atom offers another point for modification or can influence the electronic properties of the ring. Most significantly, the iodine atom is an exceptionally versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1350475-34-1 | BLD Pharm[1] |
| Molecular Formula | C₆H₄ClFIN | Sunway Pharm Ltd[2] |
| Molecular Weight | 271.46 g/mol | Sunway Pharm Ltd[2] |
| Appearance | Data not consistently available; typically a solid | N/A |
| Purity | Often available at ≥95% | N/A |
Note: Physical properties like melting point and boiling point are not consistently reported across suppliers. Researchers should refer to the certificate of analysis for specific batches.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted anilines like 4-chloro-2-fluoro-5-iodoaniline requires a carefully planned, multi-step sequence to ensure correct regiochemistry. A common and logical approach involves the introduction of the substituents onto a simpler, commercially available aniline or nitrobenzene precursor.
A plausible synthetic route starts from 4-chloro-2-fluoroaniline. The key transformation is the regioselective iodination at the 5-position. The directing effects of the existing substituents are crucial here. The amino group is a strong ortho-, para-director, and the fluorine and chlorine atoms are ortho-, para-directing deactivators. The position ortho to the amino group and meta to the halogens is the most sterically accessible and electronically favorable site for electrophilic iodination.
Causality in Experimental Design
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Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often selected as the iodinating agent. It is an electrophilic iodine source that is milder and easier to handle than molecular iodine (I₂). Its reactivity can be tuned by the choice of solvent and the potential use of an acid catalyst.
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Solvent Selection: Acetonitrile or Dichloromethane (DCM) are common solvents for this type of reaction. They are relatively inert and effectively solubilize both the aniline starting material and the NIS reagent.
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Reaction Control: The reaction is typically run at or below room temperature to control selectivity and prevent over-iodination or side reactions. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the reaction endpoint.
Visualization of Synthetic Workflow
Caption: Synthetic route for 4-Chloro-2-fluoro-5-iodoaniline.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative methodology and must be adapted and optimized based on laboratory conditions and scale.
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Preparation: To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in acetonitrile (10 mL per 1 g of aniline) in a round-bottom flask equipped with a magnetic stir bar, stir at room temperature.
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Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Maintain the temperature at 20-25°C.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed within 1-3 hours.
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro-2-fluoro-5-iodoaniline.
Applications in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] The specific arrangement of halogens in 4-chloro-2-fluoro-5-iodoaniline makes it an invaluable intermediate for synthesizing targeted therapeutics, especially kinase inhibitors.[5]
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Kinase Inhibitors: The aniline moiety can serve as a key pharmacophore, often forming critical hydrogen bond interactions within the ATP-binding pocket of kinases.[5] The iodo-substituent is a prime site for introducing larger, hydrophobic groups via Suzuki or Sonogashira coupling, which can occupy adjacent pockets in the enzyme active site to enhance potency and selectivity.
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Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this intermediate are used to develop advanced pesticides and herbicides, where metabolic stability and target specificity are paramount.[6]
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Material Science: This compound can also be used in the synthesis of specialized dyes and pigments.[6]
Visualization of Application Workflow
Caption: Use in Suzuki coupling for drug discovery.
Safety, Handling, and Storage
As with many halogenated aromatic compounds, 4-chloro-2-fluoro-5-iodoaniline and its precursors require careful handling.
Table 2: Hazard Summary
| Hazard Type | Description | Precautionary Measures | Source |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Wear appropriate PPE including gloves, lab coat, and eye/face protection. Work in a well-ventilated fume hood. | Fisher Scientific[7] |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wash thoroughly after handling. | Fisher Scientific[7] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. | Fisher Scientific[7] |
| Respiratory | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. | Fisher Scientific[7] |
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Handling: Use proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
Conclusion
4-Chloro-2-fluoro-5-iodoaniline is a high-value, strategically functionalized chemical intermediate. Its utility is rooted in the orthogonal reactivity of its three distinct halogen substituents, which allows for sequential, regioselective chemical modifications. This guide has provided the foundational knowledge—from synthesis to application and safety—required for scientists to confidently and effectively incorporate this powerful building block into their research, paving the way for the discovery of novel pharmaceuticals and other advanced chemical entities.
References
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Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]
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National Center for Biotechnology Information. 4-Chloro-2-iodoaniline. PubChem Compound Summary for CID 2757615. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1350475-34-1|4-Chloro-2-fluoro-5-iodoaniline|BLD Pharm [bldpharm.com]
- 2. 4-chloro-5-fluoro-2-iodoaniline - CAS:1094759-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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